![molecular formula C10H11N3S B277499 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole, also known as PETT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. PETT's unique chemical structure and properties make it an exciting compound for researchers to explore.
Mécanisme D'action
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, but it is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to have a vasodilatory effect on blood vessels, which may have implications for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is its relatively simple synthesis method, which allows for large-scale production. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potent anticancer activity and anti-inflammatory properties make it a promising candidate for further research. However, 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole research. One area of interest is the development of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole-based drugs for the treatment of cancer and inflammatory diseases. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potential as an enzyme inhibitor also opens up possibilities for its use in the development of new pesticides and herbicides. Further studies are needed to investigate 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action and potential side effects, as well as its potential applications in material science.
Méthodes De Synthèse
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction between 2-phenylethylamine and thiourea, followed by cyclization with hydrazine hydrate. Another method involves the reaction between 2-phenylethyl isothiocyanate and hydrazine hydrate, followed by cyclization with sodium azide. These methods have been optimized to produce high yields of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole with high purity.
Applications De Recherche Scientifique
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C10H11N3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
5-(2-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-14-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
Clé InChI |
JQVFRKKJRZOYBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
SMILES canonique |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



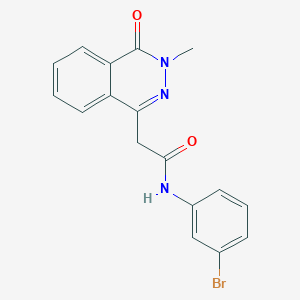
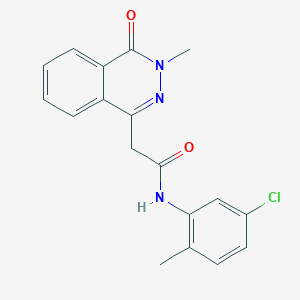
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)

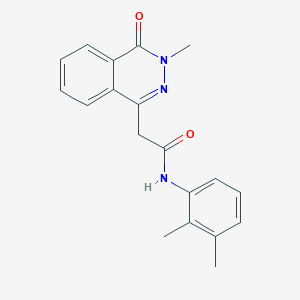
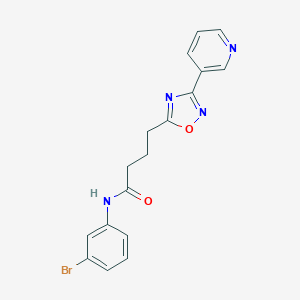
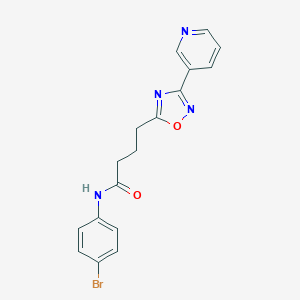

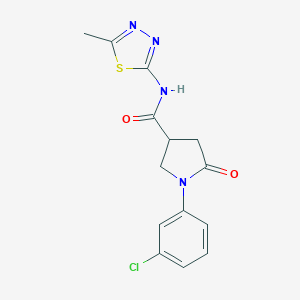
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)